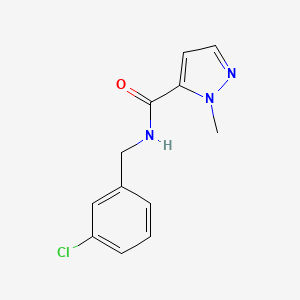
N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain fungi such as Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have interesting biological activities that make it a useful tool compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Additionally, it could be interesting to explore the structure-activity relationship of this compound and develop analogs with improved biological activities. Finally, this compound could be used as a tool compound for studying the role of specific enzymes and proteins in various biological processes.
Conclusion:
This compound is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. It has been synthesized using different methods and has been found to have interesting biochemical and physiological effects. This compound has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and chemical biology. Its mechanism of action is not fully understood, but it has been shown to interact with specific enzymes and proteins in the body. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for research on this compound, including further elucidation of its mechanism of action, study of its potential therapeutic uses, and exploration of its structure-activity relationship.
Méthodes De Synthèse
N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 3-chlorobenzylamine with methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in different fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been found to have interesting biological activities such as anti-inflammatory, antitumor, and antifungal properties. It has also been studied for its potential use as a tool compound for studying the role of certain enzymes and proteins in various biological processes.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-11(5-6-15-16)12(17)14-8-9-3-2-4-10(13)7-9/h2-7H,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCTKSDZYBQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
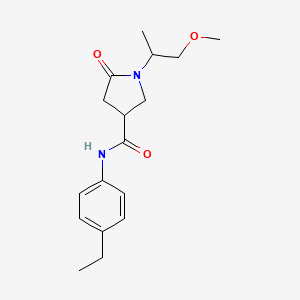
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
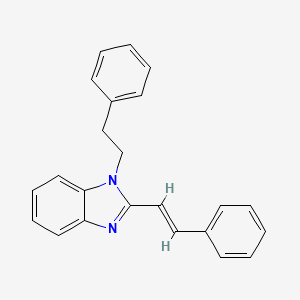
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
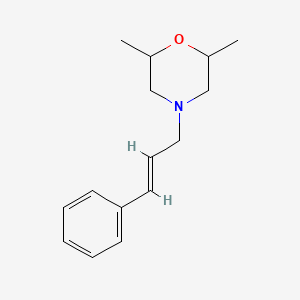
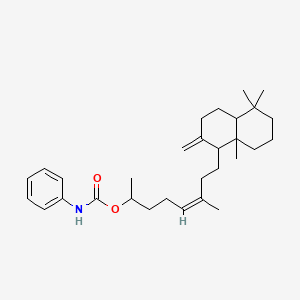
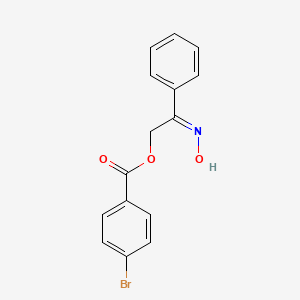
![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

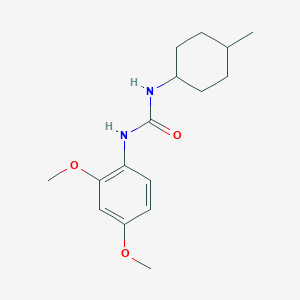
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)